molecular formula C13H16ClFN4 B6642265 N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine

N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine

Cat. No. B6642265
M. Wt: 282.74 g/mol
InChI Key: BNVRJZBPJNURTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CFM-2, and it is a synthetic compound that is used in various research studies.

Mechanism of Action

CFM-2 acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, CFM-2 can modulate the activity of certain neurotransmitters, leading to changes in various physiological processes.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects. In animal studies, CFM-2 has been shown to improve cognitive function and memory performance. CFM-2 has also been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, schizophrenia, and addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of CFM-2 is its high selectivity for the mGluR5 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of CFM-2 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CFM-2. One potential direction is to study the potential applications of CFM-2 in the treatment of various diseases, including cancer and Alzheimer's disease. Another potential direction is to study the potential side effects of CFM-2 and to develop new compounds that have similar properties but are less toxic. Finally, future research could focus on developing new methods for synthesizing CFM-2 that are more efficient and cost-effective.

Synthesis Methods

The synthesis of CFM-2 is a complex process that involves several steps. The first step involves the preparation of 2-chloro-3-fluorobenzyl alcohol, which is then reacted with 1H-1,2,3-triazole to form the intermediate compound. This intermediate compound is then reacted with 2-aminopropan-1-ol to form the final product, N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine.

Scientific Research Applications

CFM-2 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CFM-2 is in the field of neuroscience, where it is used to study the role of certain receptors in the brain. CFM-2 has also been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN4/c1-9(2)16-6-11-8-19(18-17-11)7-10-4-3-5-12(15)13(10)14/h3-5,8-9,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVRJZBPJNURTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN(N=N1)CC2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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